Home > Products > Screening Compounds P12235 > 6-iodo-6H-quinazolin-4-one
6-iodo-6H-quinazolin-4-one -

6-iodo-6H-quinazolin-4-one

Catalog Number: EVT-15270062
CAS Number:
Molecular Formula: C8H5IN2O
Molecular Weight: 272.04 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6-iodo-6H-quinazolin-4-one is a heterocyclic compound classified within the quinazolinone family, which is recognized for its diverse biological activities and potential therapeutic applications. This compound is particularly noted for its antimicrobial properties and has been widely studied in medicinal chemistry for its ability to interact with various biological targets .

Source

The compound can be sourced from chemical suppliers and is often used in research laboratories. Its molecular formula is C8H5IN2OC_8H_5IN_2O with a molecular weight of 272.04 g/mol. The compound's unique structure contributes to its reactivity and biological activity, making it a subject of interest in various scientific studies .

Classification

6-iodo-6H-quinazolin-4-one is classified as an iodinated quinazolinone, which is a subgroup of quinazolinones characterized by the presence of iodine at the 6-position of the quinazolinone ring. This classification highlights its potential reactivity and biological significance compared to non-iodinated analogs .

Synthesis Analysis

Methods

The synthesis of 6-iodo-6H-quinazolin-4-one typically involves the iodination of quinazolin-4-one derivatives. A common synthetic route includes:

  1. Iodination Reaction: The reaction of 6H-quinazolin-4-one with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
  2. Solvent and Temperature: The reaction is conducted in organic solvents like acetic acid or ethanol at elevated temperatures to enhance iodination efficiency.

Technical Details

In industrial settings, continuous flow iodination processes may be employed to improve scalability, yield, and cost-effectiveness. Automated reactors and advanced purification techniques are utilized to streamline production while maintaining high quality .

Molecular Structure Analysis

Structure

The molecular structure of 6-iodo-6H-quinazolin-4-one features a quinazolinone core with an iodine atom substituted at the 6-position. Its canonical SMILES representation is C1=CC2=NC=NC(=O)C2=CC1I, and it has a specific InChI key: PMBNBAKAXSCJAT-UHFFFAOYSA-N .

Data

PropertyValue
Molecular FormulaC8H5IN2OC_8H_5IN_2O
Molecular Weight272.04 g/mol
Melting Point271 °C (lit.)
Boiling Point401 °C (predicted)
Density2.11 g/cm³ (predicted)
SolubilitySlightly soluble in DMSO
Chemical Reactions Analysis

Reactions

6-iodo-6H-quinazolin-4-one can participate in various chemical reactions, including:

  1. Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution.
  2. Oxidation and Reduction: The compound can undergo oxidation or reduction under specific conditions.
  3. Cyclization Reactions: It can participate in cyclization reactions to form fused heterocyclic systems.

Technical Details

Common reagents for these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions.

Mechanism of Action

The mechanism of action for 6-iodo-6H-quinazolin-4-one varies based on its application, particularly in antimicrobial studies. It is believed to inhibit bacterial and fungal growth by interfering with essential cellular processes such as DNA replication and protein synthesis. This inhibition may occur through the compound's interaction with specific enzymes or proteins involved in these processes .

Physical and Chemical Properties Analysis

Physical Properties

6-iodo-6H-quinazolin-4-one appears as a white to off-white solid with a melting point of approximately 271 °C. It has a density of about 2.11 g/cm³ and is slightly soluble in solvents like dimethyl sulfoxide when heated .

Chemical Properties

The compound exhibits unique chemical properties due to the presence of the iodine atom, which enhances its reactivity compared to other halogenated analogs. Its pKa value is estimated around 1.00, indicating strong acidity characteristics .

Applications

Scientific Uses
6-iodo-6H-quinazolin-4-one has been explored for various applications in scientific research:

  1. Medicinal Chemistry: It has shown potential as an antimicrobial agent effective against multiple bacterial and fungal pathogens.
  2. Biological Studies: Researchers utilize this compound as a molecular probe to investigate biological pathways and mechanisms.
  3. Industrial Applications: Its unique properties have led to applications in developing new materials and chemical processes, highlighting its versatility in both academic and industrial settings .
Introduction to Quinazoline Derivatives in Medicinal Chemistry

Quinazoline derivatives represent a privileged scaffold in drug discovery, characterized by a bicyclic structure consisting of fused benzene and pyrimidine rings. This heterocyclic system exhibits remarkable structural versatility, enabling interactions with diverse biological targets through hydrogen bonding, van der Waals forces, and hydrophobic interactions [3] [5]. The inherent bioisosteric properties of quinazolin-4(3H)-one—allowing lactam-lactim tautomerism—further enhance its capacity for molecular recognition in biological systems [4] [7]. Historically exploited for CNS modulation and antimicrobial activity, contemporary research has pivoted toward oncology applications, where quinazoline-based inhibitors target essential kinases and DNA repair enzymes in cancer cells [5] [8].

Historical Evolution of Quinazoline-Based Pharmacophores

The medicinal exploration of quinazolines began in 1869 with Griess's synthesis of 2-cyano-3,4-dihydro-4-oxoquinazoline, though the name "quinazoline" was later formalized by Widdege [4] [8]. Early 20th-century synthetic breakthroughs, including Gabriel's reductive condensation of o-nitrobenzylamine with formic acid (1903), enabled systematic derivatization [5] [8]. The 1950s–1970s saw non-oncological applications emerge, exemplified by the antihypertensive agent prazosin (1974) and the anxiolytic quinazolinone derivatives [3] [7].

The paradigm shift toward oncology occurred with the discovery of quinazoline-based epidermal growth factor receptor (EGFR) inhibitors in the 1990s. Gefitinib (2003) and erlotinib (2004)—both 4-anilinoquinazolines—validated the scaffold's capacity for targeted kinase inhibition in non-small cell lung cancer [1] [5]. Concurrently, thymidylate synthase inhibitors like raltitrexed highlighted quinazoline's role in antimetabolite therapies [2] [7]. The strategic introduction of halogen atoms, particularly at C6, emerged as a critical optimization strategy to enhance potency and selectivity.

Table 1: Key Milestones in Quinazoline-Based Drug Development

YearDevelopmentSignificance
1869Synthesis of first quinazoline derivative by GriessFoundation of quinazoline chemistry
1903Gabriel's synthesis of quinazolinePractical route for systematic derivatization
1974FDA approval of prazosinValidated quinazoline as antihypertensive scaffold
2003Gefitinib approval for NSCLCFirst quinazoline-based EGFR kinase inhibitor
20136-Iodo derivatives with sub-µM IC₅₀ against EGFRDemonstrated iodine's role in enhancing potency

Role of Halogenation in Enhancing Bioactivity: Focus on Iodo-Substituted Derivatives

Halogenation—particularly iodination—induces profound electronic and steric alterations to the quinazoline core. Iodine's large atomic radius (198 pm) and polarizability create a unique pharmacophoric niche: it enhances hydrophobic interactions within enzyme binding pockets while serving as a hydrogen-bond acceptor [1] [9]. Quantum mechanical studies reveal that C6-iodination increases electron density at N1 and N3, facilitating stronger interactions with kinase hinge regions (e.g., EGFR's Met793) [1] [6].

Compared to chloro and fluoro analogues, 6-iodoquinazolin-4-ones exhibit superior in vitro potency due to three synergistic effects:

  • Steric Complementarity: Iodine fills a hydrophobic cleft in EGFR's ATP-binding site, displacing structured water molecules [1].
  • Extended Residence Time: The heavy atom effect strengthens van der Waals contacts, reducing dissociation rates (kₒff) by 5–10 fold vs. chloro-derivatives [3].
  • Metabolic Stabilization: The C–I bond resists oxidative metabolism by hepatic CYP450s, improving pharmacokinetic profiles [5] [9].

Table 2: Comparative Analysis of Halogenated Quinazolin-4-ones

Halogen (Position)EGFR IC₅₀ (µM)Log PMetabolic Stability (t₁/₂, min)Key Interactions
H (C6)0.821.9528H-bond with Met793
F (C6)0.472.0135H-bond, weak hydrophobic contact
Cl (C6)0.292.5842Hydrophobic pocket occupancy
I (C6)0.093.1289Deep hydrophobic penetration

6-Iodo-6H-quinazolin-4-one as a Scaffold for Targeted Drug Design

The 6-iodo-quinazolin-4-one scaffold (molecular weight: 272.04 g/mol; log P: 3.12; CAS# 16064-08-7) serves as a versatile template for rational drug design [9]. Its synthetic accessibility—typically via Niementowski cyclization of 5-iodoanthranilic acid or Pd-catalyzed iodination of preformed quinazolines—enables diverse functionalization at N3, C2, and N1 positions [4] [8].

Oncological Applications:

  • EGFR Inhibition: 2-(4-Bromophenoxymethyl)-6-iodo-3-substituted derivatives (e.g., compound 4e in [1]) exhibit IC₅₀ values of 0.06–0.17 µM against EGFR, surpassing erlotinib (IC₅₀ = 0.21 µM). Molecular docking confirms iodine's critical role in forming halogen bonds with Leu694 and Val702 [1].
  • Cytotoxic Agents: 6-Iodo-3-(4-methoxyphenyl)quinazolin-4(3H)-one derivatives demonstrate nanomolar cytotoxicity against HCT116 colon carcinoma (IC₅₀ = 4.86 µM) and A549 lung cancer cells (IC₅₀ = 5.32 µM), mechanistically linked to G2/M cell cycle arrest and PARP cleavage [1] [7].

Structural Diversification Strategies:

  • N3 Modification: Arylalkyl groups (e.g., 4-bromophenoxymethyl) enhance membrane permeability and induce conformational strain in target kinases [1].
  • C2 Functionalization: Thioether linkages enable conjugation with pyrimidinone moieties, broadening the spectrum to include tubulin polymerization inhibition [2] [7].
  • Metal Complexation: Iodine's electron-withdrawing effect facilitates coordination with transition metals (e.g., Cu²⁺, Pt²⁺), generating DNA-intercalating agents [10].

Table 3: Bioactive 6-Iodo-quinazolin-4-one Derivatives

Substitution PatternBiological TargetPotency (IC₅₀/EC₅₀)Key Advantage
3-(4-Bromophenyl)-2-thioetherEGFR TK0.07 µM12-fold selectivity over HER2
3-(Pyridin-2-ylmethylene)hydrazineDNA cleavage8.2 µM (DNA binding)Visible light-activated scission
2-Styryl-4-anilinoTubulin polymerization1.73 µM (MGC-803 cells)Overcomes P-glycoprotein resistance
Cu(II)-6-iodo complexSupercoiled DNA cleavageComplete at 10 µMSynergistic redox activation

Molecular dynamics simulations (100 ns) confirm the stability of 6-iodo derivatives in complex with EGFR, with RMSD fluctuations <1.5 Å and sustained halogen bonding throughout the trajectory [1]. This computational validation, coupled with synthetic versatility, positions 6-iodo-6H-quinazolin-4-one as a privileged scaffold for next-generation targeted therapies.

Properties

Product Name

6-iodo-6H-quinazolin-4-one

IUPAC Name

6-iodo-6H-quinazolin-4-one

Molecular Formula

C8H5IN2O

Molecular Weight

272.04 g/mol

InChI

InChI=1S/C8H5IN2O/c9-5-1-2-7-6(3-5)8(12)11-4-10-7/h1-5H

InChI Key

PMBNBAKAXSCJAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=NC(=O)C2=CC1I

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.